molecular formula C19H12N4O5S B4061882 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4061882
M. Wt: 408.4 g/mol
InChI Key: KUWUGPQSKQWUSX-UHFFFAOYSA-N
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Description

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H12N4O5S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.05284067 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Research has demonstrated innovative methods for synthesizing isoindole-1,3-diones, highlighting the versatility of thiadiazole derivatives in chemical synthesis. A study by Worlikar and Larock (2008) introduced a palladium-catalyzed aminocarbonylation process for creating 2-substituted isoindole-1,3-diones, showcasing a one-step approach that tolerates various functional groups, including nitro groups which are pertinent to the structure of the compound (Worlikar & Larock, 2008). This methodological advancement underscores the compound's synthetic accessibility and the potential for structural modification, enabling the exploration of its diverse applications in scientific research.

Antimicrobial Activity

Thiadiazole derivatives have been noted for their antimicrobial properties. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, which were evaluated for their antibacterial and antifungal activities. Although this study did not directly involve the specific compound , it demonstrates the broader antimicrobial potential of thiadiazole derivatives, suggesting possible research avenues for exploring the biological activities of "2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione" (Vinusha et al., 2015).

Anticonvulsant Properties

The exploration of 1,3,4-thiadiazole derivatives for potential anticonvulsant activities has been a subject of interest. A study emphasized the promising anticonvulsant properties of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with structural similarities, which was tested using the pentylentetrazole model of seizure. This research highlights the therapeutic potential of thiadiazole derivatives in the development of anticonvulsant drugs, suggesting a possible pharmacological application for the compound (Sych et al., 2018).

Inhibition of Nitric Oxide Synthase

Another study investigated the inhibitory activities of thiadiazoline and pyrazoline derivatives against nitric oxide synthase (NOS), indicating the potential of thiadiazole derivatives in modulating nitric oxide production, which is significant in various physiological and pathological processes. Although this research did not specifically focus on the exact compound , it provides insight into the potential biomedical applications of thiadiazole-based molecules (Arias et al., 2018).

Properties

IUPAC Name

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O5S/c1-2-15-20-21-19(29-15)22-17(25)13-7-6-11(9-14(13)18(22)26)16(24)10-4-3-5-12(8-10)23(27)28/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWUGPQSKQWUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

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